An In-depth Technical Guide to the Chemical Properties of (2E)-3-(5-methyl-2-furyl)acrylic acid
An In-depth Technical Guide to the Chemical Properties of (2E)-3-(5-methyl-2-furyl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-3-(5-methyl-2-furyl)acrylic acid, a derivative of furan-based carboxylic acids, represents a class of organic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis. Furthermore, this document explores the known biological activities of structurally related furan derivatives, suggesting potential avenues for future research and drug development applications. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies and logical workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical and Physical Properties
Table 1: Physicochemical Properties of (2E)-3-(5-methyl-2-furyl)acrylic acid and a Related Analog
| Property | (2E)-3-(5-methyl-2-furyl)acrylic acid | 3-(2-Furyl)acrylic acid (for comparison) |
| IUPAC Name | (2E)-3-(5-methylfuran-2-yl)prop-2-enoic acid | (2E)-3-(furan-2-yl)prop-2-enoic acid |
| CAS Number | 14779-25-0 | 539-47-9 |
| Molecular Formula | C₈H₈O₃ | C₇H₆O₃ |
| Molecular Weight | 152.15 g/mol [1] | 138.12 g/mol [2] |
| Melting Point | Data not available | 140-143 °C[2][3] |
| Boiling Point | Data not available | 286 °C[2][3] |
| Solubility | Data not available | Sparingly soluble in water; Soluble in ethanol, ether, benzene[2] |
| XLogP3 | 1.4 | 1.2 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Rotatable Bond Count | 2 | 2 |
Note: Some data for (2E)-3-(5-methyl-2-furyl)acrylic acid are computed values from PubChem.[1]
Synthesis
The primary synthetic route to (2E)-3-(5-methyl-2-furyl)acrylic acid is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. In this case, 5-methylfurfural is reacted with malonic acid in the presence of a base such as pyridine.
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from established procedures for the synthesis of 3-(2-furyl)acrylic acid.[4]
Materials:
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5-Methylfurfural
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Malonic acid
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Pyridine (anhydrous)
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Hydrochloric acid (concentrated)
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Ethanol
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Deionized water
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Round-bottom flask
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Reflux condenser
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Heating mantle or water bath
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Magnetic stirrer
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Buchner funnel and flask
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Filter paper
Procedure:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-methylfurfural (1.0 eq), malonic acid (1.05 eq), and anhydrous pyridine (2.0 eq).
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Heat the reaction mixture to 80-90°C with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Slowly add the reaction mixture to a beaker containing ice-cold water while stirring.
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Acidify the aqueous mixture with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the crude (2E)-3-(5-methyl-2-furyl)acrylic acid.
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Collect the solid product by vacuum filtration using a Buchner funnel.
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Wash the crude product with cold deionized water to remove any remaining pyridine and other water-soluble impurities.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the purified (2E)-3-(5-methyl-2-furyl)acrylic acid.
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Dry the purified product under vacuum.
Spectral Properties
While specific experimental spectra for (2E)-3-(5-methyl-2-furyl)acrylic acid are not available in the searched literature, the expected spectral characteristics can be inferred from the known spectra of the closely related 3-(2-furyl)acrylic acid and general principles of spectroscopy.
Table 2: Predicted and Comparative Spectral Data
| Technique | Expected/Comparative Data for (2E)-3-(5-methyl-2-furyl)acrylic acid |
| ¹H NMR | Expected signals for the furan ring protons, the vinylic protons of the acrylic acid moiety, the methyl protons, and the acidic proton of the carboxylic acid. The coupling constant between the vinylic protons is expected to be characteristic of a trans configuration. |
| ¹³C NMR | Expected signals for the carbons of the furan ring, the acrylic acid moiety (including the carbonyl carbon), and the methyl group. |
| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (approx. 2500-3300), C=O stretch (approx. 1680-1710), C=C stretch (approx. 1620-1640), and C-O stretch (approx. 1210-1320).[5] |
| Mass Spec. | Expected molecular ion peak (M⁺) at m/z 152. Fragmentation patterns would likely involve loss of CO₂, H₂O, and fragmentation of the furan ring. |
Biological and Pharmacological Properties
Specific biological activity data for (2E)-3-(5-methyl-2-furyl)acrylic acid is not extensively documented. However, the broader class of furan derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8]
Antimicrobial Activity
Derivatives of 3-(5-nitro-2-furyl)acrylic acid have demonstrated antibacterial and antifungal activity.[9] The proposed mechanism for some of these compounds involves the inhibition of bioenergetic processes, particularly glycolysis.[9] Additionally, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at a concentration of 64 µg/mL.[10] This suggests that (2E)-3-(5-methyl-2-furyl)acrylic acid may also possess antimicrobial properties.
Cytotoxicity
Some furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[9] For instance, certain furan-based compounds have shown potent cytotoxic activities at nanomolar concentrations.[9] The underlying mechanisms can be diverse, including the inhibition of tubulin polymerization.[9] Studies on acrylic acid and its derivatives have also demonstrated cytotoxic effects on fibroblasts.[11] Given these findings, (2E)-3-(5-methyl-2-furyl)acrylic acid could be a candidate for further investigation into its potential anticancer properties.
Conclusion
(2E)-3-(5-methyl-2-furyl)acrylic acid is a furan derivative with potential applications in various scientific fields. While comprehensive experimental data for this specific compound is limited, this guide provides a foundational understanding based on its chemical structure and the properties of closely related analogs. The detailed synthetic protocol, based on the Knoevenagel condensation, offers a reliable method for its preparation. The summarized biological activities of similar furan derivatives highlight the potential of (2E)-3-(5-methyl-2-furyl)acrylic acid as a scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its chemical and pharmacological profile.
References
- 1. 3-(5-Methyl-furan-2-YL)-acrylic acid | C8H8O3 | CID 766922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Pharmacological activity of furan derivatives [wisdomlib.org]
- 7. ijabbr.com [ijabbr.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
